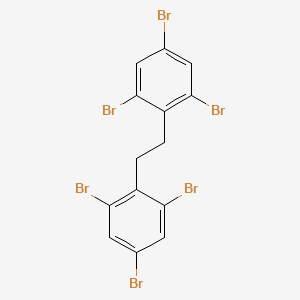
2,2',4,4',6,6'-Hexabromo-bibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,6,6’-Hexabromo-bibenzyl is a brominated organic compound with the molecular formula C14H8Br6. It is known for its high bromine content, which makes it a valuable compound in various industrial applications, particularly as a flame retardant. The compound is characterized by the presence of six bromine atoms attached to a bibenzyl structure, which consists of two benzene rings connected by a single carbon-carbon bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl. The reaction is carried out by treating bibenzyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination at the desired positions on the benzene rings.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same bromination reaction but is optimized for large-scale production, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Reduction: Products range from partially debrominated compounds to completely debrominated bibenzyl.
Oxidation: Products include brominated benzoic acids and other oxidized aromatic compounds.
Applications De Recherche Scientifique
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used as a flame retardant in plastics, textiles, and coatings to inhibit or resist the spread of fire.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, which can result in changes in cellular processes.
Comparaison Avec Des Composés Similaires
2,2’,4,4’,6,6’-Hexabromo-bibenzyl can be compared with other brominated compounds such as:
2,2’,4,4’,6,6’-Hexabromobiphenyl: Similar in structure but with a biphenyl core instead of a bibenzyl core.
Decabromodiphenylethane: Another brominated flame retardant with a different structure and bromine content.
Tetrabromobisphenol A: A widely used brominated flame retardant with different applications and properties.
The uniqueness of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl lies in its specific bromination pattern and its applications in both scientific research and industry.
Propriétés
Formule moléculaire |
C14H8Br6 |
|---|---|
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Br6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h3-6H,1-2H2 |
Clé InChI |
RATPVOKVZLTQDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)CCC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
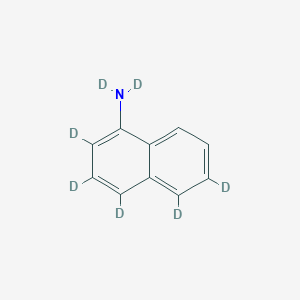
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

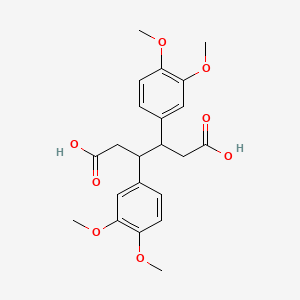
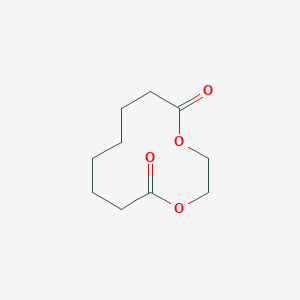
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
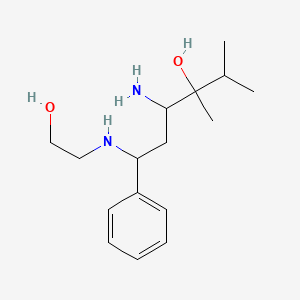
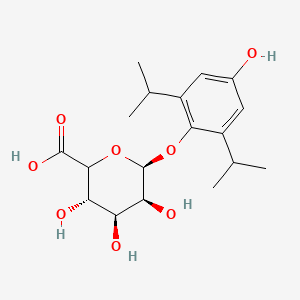
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
